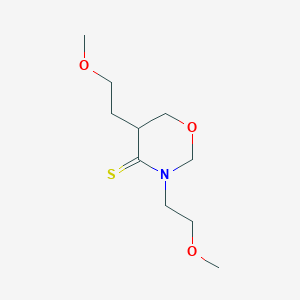
3,5-Bis(2-methoxyethyl)-1,3-oxazinane-4-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Bis(2-methoxyethyl)-1,3-oxazinane-4-thione: is an organic compound that belongs to the class of oxazinanes. These compounds are characterized by a six-membered ring containing one oxygen and one nitrogen atom. The presence of the thione group (a sulfur atom double-bonded to a carbon atom) adds unique chemical properties to this compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Bis(2-methoxyethyl)-1,3-oxazinane-4-thione typically involves the reaction of 2-methoxyethanol with a suitable oxazinane precursor under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the oxazinane ring. The thione group is introduced through the reaction with a sulfur-containing reagent like carbon disulfide or thiourea.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Purification steps such as distillation or recrystallization are employed to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The thione group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding oxazinane with a thiol group.
Substitution: The methoxyethyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride or potassium tert-butoxide.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted oxazinanes depending on the substituent used.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3,5-Bis(2-methoxyethyl)-1,3-oxazinane-4-thione is used as a building block in organic synthesis
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways involving sulfur-containing compounds.
Medicine: The compound’s potential therapeutic properties are being explored, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and as an intermediate in the production of agrochemicals and polymers.
Wirkmechanismus
The mechanism of action of 3,5-Bis(2-methoxyethyl)-1,3-oxazinane-4-thione involves its interaction with specific molecular targets such as enzymes or receptors. The thione group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of enzyme activity. The methoxyethyl groups may enhance the compound’s solubility and facilitate its transport across cell membranes.
Vergleich Mit ähnlichen Verbindungen
3,5-Bis(2-hydroxyethyl)-1,3-oxazinane-4-thione: Similar structure but with hydroxyethyl groups instead of methoxyethyl groups.
3,5-Bis(2-ethoxyethyl)-1,3-oxazinane-4-thione: Similar structure but with ethoxyethyl groups instead of methoxyethyl groups.
Uniqueness: 3,5-Bis(2-methoxyethyl)-1,3-oxazinane-4-thione is unique due to the presence of methoxyethyl groups, which provide distinct chemical properties such as increased solubility and reactivity compared to its analogs. The thione group also imparts unique reactivity, making it a valuable compound in various chemical and biological applications.
Eigenschaften
CAS-Nummer |
925941-45-3 |
|---|---|
Molekularformel |
C10H19NO3S |
Molekulargewicht |
233.33 g/mol |
IUPAC-Name |
3,5-bis(2-methoxyethyl)-1,3-oxazinane-4-thione |
InChI |
InChI=1S/C10H19NO3S/c1-12-5-3-9-7-14-8-11(10(9)15)4-6-13-2/h9H,3-8H2,1-2H3 |
InChI-Schlüssel |
WLLYHZWNGKCABT-UHFFFAOYSA-N |
Kanonische SMILES |
COCCC1COCN(C1=S)CCOC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![11-Hydroxy-9,12-dimethyl-4-methylidene-13-propan-2-yl-7-oxapentacyclo[7.6.0.01,12.03,8.06,8]pentadecane-5,10-dione](/img/structure/B14162455.png)
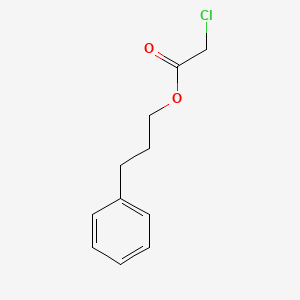

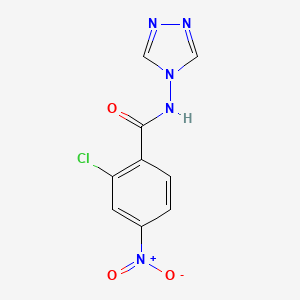
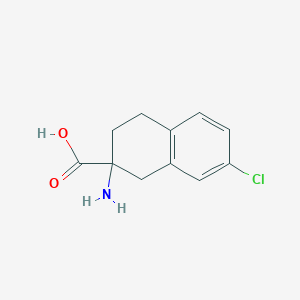
![(2E)-N-(4-methoxybenzyl)-2-[1-(4-methoxyphenyl)ethylidene]hydrazinecarbothioamide](/img/structure/B14162491.png)
![2-(4-fluorophenoxy)-N-(2-methylbenzo[d]thiazol-6-yl)acetamide](/img/structure/B14162493.png)


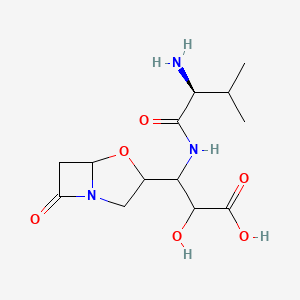
![2,2-dimethoxyethyl-[7-methyl-2-(methylthio)-6,8-dihydro-5H-pyrido[4,5]thieno[1,2-c]pyrimidin-4-yl]amine](/img/structure/B14162525.png)
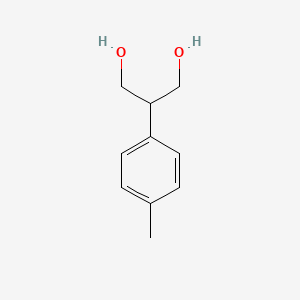
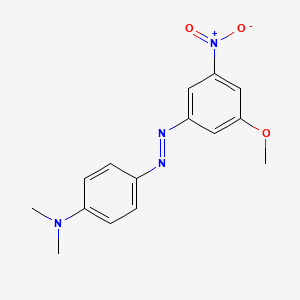
![1-[4-Amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]pyrimidine-2,4-dione](/img/structure/B14162545.png)
